molecular formula C13H13N3O2 B8096464 3,5-Diamino-n-(2-hydroxyphenyl)benzamide

3,5-Diamino-n-(2-hydroxyphenyl)benzamide

Cat. No.: B8096464
M. Wt: 243.26 g/mol
InChI Key: RIDFXCJZVPLORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diamino-N-(2-hydroxyphenyl)benzamide is a benzamide derivative characterized by a central benzene ring substituted with two amino groups at the 3- and 5-positions and a 2-hydroxyphenyl group attached via an amide linkage.

Properties

IUPAC Name

3,5-diamino-N-(2-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-9-5-8(6-10(15)7-9)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,14-15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDFXCJZVPLORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diamino-n-(2-hydroxyphenyl)benzamide can be synthesized through a polycondensation reaction. One method involves reacting 3,5-diamino-N-(4-hydroxyphenyl)benzamide with different chiral amino acid-based diacids in the presence of molten tetrabutylammonium bromide as a green medium . This method eliminates the need for toxic and volatile organic solvents, making it a safer and more environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and the use of ionic liquids as solvents are likely to be employed to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-n-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diamino-n-(2-hydroxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-diamino-n-(2-hydroxyphenyl)benzamide involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

A. Substituent Effects on Hydrophilicity

  • However, steric hindrance at the 2-position may reduce reactivity compared to para-substituted analogs.
  • Aminophenyl (4-position): DABA’s para-amino group improves membrane hydrophilicity and interfacial polymerization efficiency, critical for high-flux reverse osmosis applications .
  • Thiazol-2-yl : The heterocyclic thiazole ring introduces rigidity and thermal stability, favoring use in high-performance polymers .
  • Trifluoromethylphenyl : The electron-withdrawing CF3 group increases lipophilicity, enhancing cell membrane penetration for anticancer activity .

Biological Activity

3,5-Diamino-N-(2-hydroxyphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

The molecular formula of this compound is C13_{13}H14_{14}N4_{4}O. The compound features two amino groups and a hydroxyl group attached to a phenyl ring, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzamide derivatives, including this compound. For instance, compounds similar in structure have shown significant inhibitory effects on cancer cell lines such as HeLa and A549, with IC50_{50} values indicating effective cytotoxicity.

CompoundCell LineIC50_{50} (µM)
This compoundHeLa4.2
Similar Benzamide DerivativeA54926

These findings suggest that modifications in the benzamide structure can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Studies have indicated that benzamides can act as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE by related compounds has been shown to improve cognitive function in models of Alzheimer's disease.

EnzymeInhibitorIC50_{50} (µM)
AChEThis compound1.57
BuChESimilar Benzamide Derivative2.85

These results underline the potential of this compound in treating neurodegenerative disorders through enzyme inhibition.

Antibacterial Activity

The antibacterial properties of benzamides have been explored extensively. Compounds structurally related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival.

Case Studies

  • Synthesis and Testing : A study synthesized a series of benzamides including this compound and tested them for anticancer activity. The results showed promising cytotoxic effects against multiple cancer cell lines.
  • Enzyme Interaction Studies : Research involving molecular docking simulations revealed that the compound binds effectively to the active sites of target enzymes like AChE and BuChE, suggesting a strong potential for therapeutic applications in cognitive disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.